4-Hydroxypiperidinhydrochlorid

Übersicht

Beschreibung

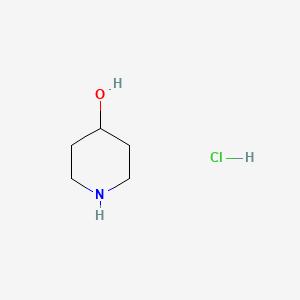

4-Hydroxypiperidine hydrochloride is a piperidine derivative with the molecular formula C5H11NO · HCl. It is a white crystalline solid that is soluble in methanol and has a melting point of 155-157°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Wissenschaftliche Forschungsanwendungen

4-Hydroxypiperidine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the production of various industrial chemicals and intermediates.

Wirkmechanismus

Target of Action

4-Hydroxypiperidine hydrochloride, also known as piperidin-4-ol hydrochloride, has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .

Mode of Action

As an antagonist, 4-Hydroxypiperidine hydrochloride binds to the H3 receptor, preventing histamine from binding to its receptor. This blockage inhibits the normal function of the receptor, leading to increased release of histamine .

Biochemical Pathways

The increased release of histamine can affect various biochemical pathways. Histamine plays a crucial role in the immune response, acting as a mediator of immediate hypersensitivity reactions. It also plays a role in the regulation of physiological function in the gut and acts as a neurotransmitter .

Result of Action

The antagonistic action of 4-Hydroxypiperidine hydrochloride on the H3 receptor leads to increased release of histamine. This can result in enhanced immune responses, increased gastric acid secretion, and potential effects on neurotransmission .

Biochemische Analyse

Biochemical Properties

4-Hydroxypiperidine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent antagonist of the human H3 receptor . Additionally, 4-Hydroxypiperidine hydrochloride can be used in the synthesis of highly potent and selective IP (PGI2 receptor) agonists . These interactions highlight the compound’s importance in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 4-Hydroxypiperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with the H3 receptor can modulate neurotransmitter release, impacting neuronal signaling pathways . Furthermore, its role in synthesizing IP receptor agonists suggests potential effects on vascular smooth muscle cells and platelet aggregation .

Molecular Mechanism

At the molecular level, 4-Hydroxypiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release . Additionally, the compound’s involvement in the synthesis of IP receptor agonists indicates its role in activating these receptors, leading to vasodilation and inhibition of platelet aggregation . These molecular interactions underscore the compound’s therapeutic potential in treating various conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxypiperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Hydroxypiperidine hydrochloride remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of 4-Hydroxypiperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. Higher doses could lead to toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic applications while minimizing risks.

Metabolic Pathways

4-Hydroxypiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways . These metabolic processes are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 4-Hydroxypiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cellular membranes and its affinity for certain tissues determine its localization and accumulation . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-Hydroxypiperidine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria could impact its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine hydrochloride typically involves the reduction of 4-piperidone hydrochloride hydrate. The process includes dissolving 4-piperidone in methanol, adding sodium borohydride, and refluxing the mixture. After concentration and pH adjustment with dilute hydrochloric acid, the product is extracted with dichloromethane, dried, and crystallized . This method is favored for its high yield and purity, making it suitable for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include 4-phenylcyclohexanol and 1-(4-hydroxypiperidino)cyclohexanecarbonitrile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Piperidinol: Similar in structure but lacks the hydrochloride component.

3-Hydroxypiperidine: Differing in the position of the hydroxyl group.

N-Methyl-4-piperidinol: Contains an additional methyl group on the nitrogen atom.

Uniqueness

4-Hydroxypiperidine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .

Biologische Aktivität

4-Hydroxypiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms, effects on various receptors, and potential applications in medicine.

Overview of 4-Hydroxypiperidine Hydrochloride

4-Hydroxypiperidine hydrochloride is a derivative of piperidine, which is characterized by the presence of a hydroxyl group at the 4-position. This modification enhances its pharmacological properties, making it a valuable compound in drug development.

Histamine H3 Receptor Antagonism:

One of the primary biological activities of 4-hydroxypiperidine derivatives is their role as antagonists of the histamine H3 receptor (H3R). H3Rs are presynaptic receptors that regulate the release of histamine and other neurotransmitters in the central nervous system (CNS). Antagonists of these receptors can enhance neurotransmitter levels, which is beneficial in treating conditions such as cognitive deficits and sleep disorders .

- In vitro Potency: Research indicates that certain derivatives exhibit high affinity for H3R, with pA2 values indicating significant potency. For instance, compounds derived from 4-hydroxypiperidine have shown pA2 values ranging from 7.79 to 8.47, suggesting strong receptor binding capabilities .

Analgesic Properties:

4-Hydroxypiperidine derivatives have also been evaluated for their analgesic effects. In studies involving male Wistar rats, these compounds demonstrated significant analgesic activity when administered intramuscularly at doses of 50 mg/kg. The analgesic effect was assessed using thermal stimuli tests (e.g., tail flick test), showing efficacy comparable to standard analgesics like pethidine .

Table 1: Biological Activities of 4-Hydroxypiperidine Derivatives

Case Study: Analgesic Efficacy

In a controlled study, various derivatives of 4-hydroxypiperidine were tested for their analgesic properties. The results indicated that these compounds not only provided pain relief but also showed minimal side effects compared to traditional opioids. This positions them as promising candidates for developing new analgesics with reduced central side effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-hydroxypiperidine derivatives has been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, studies on the metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), derived from haloperidol, revealed potential neurotoxic effects at certain concentrations in rat models . This underscores the importance of evaluating both efficacy and safety profiles during drug development.

Eigenschaften

IUPAC Name |

piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCORPXOKYDINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202099 | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-17-2 | |

| Record name | 4-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the provided research tell us about the structure-activity relationship (SAR) of piperidine derivatives, particularly regarding the influence of substituents on their activity?

A1: The research on 2,3-dimethyl analogues of the reversed ester of pethidine [] highlights the impact of stereochemistry and substituent positioning on biological activity. Specifically, the study found that:

Q2: Are there any insights from the provided research on the potential applications of piperidine derivatives in medicinal chemistry?

A2: While not focusing on piperidin-4-ol hydrochloride itself, the research on 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols [] hints at the potential of piperidine derivatives in medicinal chemistry. Although the study doesn't provide specific activity data, the synthesis and investigation of these compounds suggest an interest in their potential biological properties, possibly related to their structural similarities to known bioactive molecules. Further research is needed to explore the specific applications and mechanisms of action of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.